Product packaging for 4-(Cyclohexyloxy)-3-iodophenol(Cat. No.:)

4-(Cyclohexyloxy)-3-iodophenol

Cat. No.: B14844385
M. Wt: 318.15 g/mol
InChI Key: KXXGWDQQNPJZRJ-UHFFFAOYSA-N
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Description

4-(Cyclohexyloxy)-3-iodophenol (CAS 1243430-94-5) is an iodinated phenol derivative of significant interest in advanced organic synthesis and drug discovery research . This compound, with a molecular formula of C10H11IO2 and a molecular weight of 290.10, features a phenolic hydroxyl group and an iodine atom on its aromatic ring, which is further modified with a cyclohexyloxy moiety . The iodine substituent serves as a versatile handle for various metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, enabling researchers to construct complex biaryl and other molecular architectures . This makes it a valuable building block for the synthesis of novel chemical libraries and for the exploration of structure-activity relationships in medicinal chemistry programs. While specific biological data for this compound is not reported here, its structural features are consistent with compounds investigated for pharmaceutical development, particularly as intermediates in the synthesis of potential receptor ligands . The cyclohexyloxy group contributes to the molecule's lipophilicity, which can influence its pharmacokinetic properties. This product is intended for research purposes only by qualified laboratory professionals. It is not for diagnostic or therapeutic use, nor for administration to humans. Researchers should consult the Safety Data Sheet (SDS) and handle this material in accordance with all applicable laboratory safety regulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H15IO2 B14844385 4-(Cyclohexyloxy)-3-iodophenol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H15IO2

Molecular Weight

318.15 g/mol

IUPAC Name

4-cyclohexyloxy-3-iodophenol

InChI

InChI=1S/C12H15IO2/c13-11-8-9(14)6-7-12(11)15-10-4-2-1-3-5-10/h6-8,10,14H,1-5H2

InChI Key

KXXGWDQQNPJZRJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)OC2=C(C=C(C=C2)O)I

Origin of Product

United States

Synthetic Methodologies and Strategic Approaches to 4 Cyclohexyloxy 3 Iodophenol

Retrosynthetic Disconnection Strategies for the Target Compound

A logical retrosynthetic analysis of 4-(cyclohexyloxy)-3-iodophenol suggests two primary disconnection points. The first involves the cleavage of the ether linkage, leading to a 3-iodophenol (B1680319) precursor and cyclohexanol (B46403). This approach prioritizes the formation of the more complex substituted phenol (B47542) scaffold first. A second strategy involves disconnecting the carbon-iodine bond, which would start from a 4-cyclohexyloxyphenol intermediate. This latter approach simplifies the initial steps but requires a highly regioselective iodination method.

Methodologies for the Formation of the 3-Iodophenol Scaffold

The formation of the 3-iodophenol core is a critical phase in the synthesis. Several established methods can be employed to achieve this, each with its own set of advantages and challenges.

Electrophilic Iodination of Phenol Derivatives

Electrophilic iodination of a phenol derivative, such as 4-cyclohexyloxyphenol, presents a direct route to the target structure. The hydroxyl and cyclohexyloxy groups are both ortho-, para-directing. To achieve the desired regioselectivity for iodination at the 3-position (ortho to the hydroxyl group and meta to the cyclohexyloxy group), the directing power of the hydroxyl group must be effectively harnessed. Reagents such as N-iodosuccinimide (NIS) are commonly used for such transformations. organic-chemistry.orgcommonorganicchemistry.comcommonorganicchemistry.comcolab.wsresearchgate.net The reaction conditions, including the choice of solvent and the potential use of a catalyst, are crucial for controlling the regioselectivity and maximizing the yield of the desired 3-iodo isomer. For instance, the iodination of various methoxy- or methyl-substituted aromatic compounds with NIS and a catalytic amount of trifluoroacetic acid has been shown to provide excellent yields under mild conditions. organic-chemistry.org

Table 1: Examples of Regioselective Iodination of Phenolic Compounds

Starting MaterialReagentConditionsProductYieldReference
4-MethoxyphenolNIS, Trifluoroacetic acid (cat.)CH3CN, rt, 15 min2-Iodo-4-methoxyphenol98% organic-chemistry.org
3,5-DimethoxyanilineNaNO2, H2SO4, KI-1-Iodo-3,5-dimethoxybenzene75% orgsyn.org
PhenolI2, Cu(NO3)2 (cat.), O2H2O, rtp-IodophenolHigh researchgate.net

Diazotization and Halogenation of Aminophenol Precursors

An alternative and often highly regioselective method involves the diazotization of an aminophenol precursor followed by a Sandmeyer-type reaction. orgsyn.orgrsc.org This strategy would commence with a 3-amino-4-cyclohexyloxyphenol derivative. The amino group can be converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). Subsequent treatment with a source of iodide, such as potassium iodide, introduces the iodine atom at the desired position with high fidelity. orgsyn.org This method is particularly advantageous as it avoids the potential for isomeric mixtures that can arise from direct electrophilic iodination. A well-documented procedure for the synthesis of p-iodophenol from p-aminophenol illustrates the general steps of this process, involving diazotization with sodium nitrite in sulfuric acid followed by the addition of potassium iodide. orgsyn.org

Table 2: The Sandmeyer Reaction for Iodination of Aromatic Amines

Starting MaterialReagentsKey StepsProductYieldReference
p-Aminophenol1. NaNO2, H2SO4, H2O, 0°C; 2. KI, Cu bronze, 75-80°CDiazotization followed by iodinationp-Iodophenol69-72% orgsyn.org
3,5-Dimethoxyaniline1. NaNO2, H2SO4; 2. KIDiazotization followed by iodination1-Iodo-3,5-dimethoxybenzene75% orgsyn.org
Aromatic AminesNaNO2, KI, p-TsOHOne-pot diazotization-iodinationAromatic IodidesGood acs.org

Oxidative Decarboxylation of Iodobenzoic Acids

While a less common approach for this specific target, the oxidative decarboxylation of a suitably substituted iodobenzoic acid could theoretically be employed. This would involve the synthesis of a precursor such as 2-cyclohexyloxy-5-iodobenzoic acid. However, the conditions required for such decarboxylations can be harsh and may not be compatible with the other functional groups present in the molecule. There is limited specific literature precedence for this route in the synthesis of iodophenols of this type.

Introduction of the Cyclohexyloxy Moiety

The formation of the ether linkage between the phenolic oxygen and the cyclohexyl group is another key transformation. This can be achieved through various etherification methods.

Mitsunobu Reaction for Ether Formation from Cyclohexanol

The Mitsunobu reaction is a powerful and versatile method for forming ethers from alcohols with inversion of stereochemistry. missouri.eduorgsyn.orgorganic-chemistry.orgnih.gov In the context of synthesizing this compound, this reaction would involve the coupling of a 3-iodophenol with cyclohexanol. The reaction is typically carried out in the presence of a phosphine (B1218219), such as triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). missouri.eduorgsyn.orgorganic-chemistry.orgorganic-synthesis.com The reaction proceeds under mild, essentially neutral conditions, which is advantageous for substrates with sensitive functional groups. orgsyn.org For sterically hindered alcohols, modifications to the standard procedure, such as using 4-nitrobenzoic acid as the acidic component, can significantly improve yields. orgsyn.org

Table 3: General Conditions for the Mitsunobu Reaction

AlcoholNucleophileReagentsSolventTemperatureKey FeaturesReference
Primary and Secondary AlcoholsCarboxylic Acids, Phenols, etc.PPh3, DEAD or DIADTHF, Dioxane, or DCM0°C to rtInversion of stereochemistry missouri.eduorganic-chemistry.orgorganic-synthesis.com
Sterically Hindered Secondary Alcohols (e.g., Menthol)4-Nitrobenzoic AcidPPh3, DEADTHF<10°C to 40°CImproved yields for hindered systems orgsyn.org
AlcoholsDiphenylphosphoryl azide (B81097) (DPPA)PPh3, DEAD or DIADTHFrtForms organic azides organic-synthesis.com

Williamson Ether Synthesis Approaches

The Williamson ether synthesis is a cornerstone in the formation of ethers and represents a primary route for synthesizing this compound. taylorandfrancis.com This classical SN2 reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide or another electrophile with a suitable leaving group. vaia.com For the target molecule, the synthesis would typically involve the O-alkylation of a substituted hydroquinone (B1673460) derivative with a cyclohexyl electrophile.

The key starting material for this approach is a hydroquinone molecule selectively iodinated at the 3-position. The reaction proceeds by deprotonating one of the phenolic hydroxyl groups to form a more potent nucleophile, the phenoxide. The choice of base is critical; strong bases like sodium hydride (NaH) or weaker bases like potassium carbonate (K₂CO₃) can be employed, often in polar aprotic solvents such as dimethylformamide (DMF) or acetone. The resulting phenoxide then reacts with a cyclohexyl halide (e.g., cyclohexyl bromide or iodide).

A significant challenge in this approach is achieving regioselectivity. The starting 3-iodohydroquinone possesses two hydroxyl groups with different electronic environments. The hydroxyl group at position 1 is flanked by an iodine atom, which can influence its acidity and nucleophilicity compared to the hydroxyl group at position 4. To ensure alkylation occurs at the desired C4-oxygen, a protection-deprotection strategy may be necessary. For instance, one of the hydroxyl groups can be selectively protected, followed by alkylation of the remaining free hydroxyl group, and subsequent deprotection.

The general reaction conditions for Williamson ether synthesis are alkaline, with high alkali concentration and elevated temperatures favoring the reaction, while the presence of water is detrimental. francis-press.com Non-protic solvents like toluene, DMSO, and DMF are often selected under anhydrous conditions to facilitate the reaction. francis-press.com

Palladium-Catalyzed C-O Coupling Reactions

Modern synthetic chemistry offers powerful alternatives to classical methods, with palladium-catalyzed cross-coupling reactions being a prominent example for forming C-O bonds. nih.gov This approach can be envisioned for the synthesis of this compound by coupling an aryl halide with cyclohexanol.

This strategy could involve starting with a dihalogenated phenol, for example, 4-bromo-3-iodophenol. The challenge then becomes the chemoselective coupling of cyclohexanol at the C4-position. The relative reactivity of aryl bromides and iodides in palladium-catalyzed reactions is a key factor. Generally, aryl iodides are more reactive than aryl bromides in oxidative addition to the palladium(0) catalyst. However, the choice of ligand, catalyst, and reaction conditions can be tuned to favor coupling at the desired position.

An improved protocol for the Pd-catalyzed C-O cross-coupling of secondary alcohols, such as cyclohexanol, has been described, highlighting the importance of the ligand choice (e.g., biaryl phosphines) for efficient coupling. nih.gov These reactions are typically performed in the presence of a palladium source, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), a phosphine ligand, and a base like cesium carbonate (Cs₂CO₃). The reaction mechanism involves the oxidative addition of the aryl halide to the Pd(0) complex, followed by deprotonation of the alcohol, and subsequent reductive elimination to form the desired ether and regenerate the catalyst. youtube.com

Chemo-, Regio-, and Stereoselective Synthesis Considerations

The synthesis of this compound requires careful control over selectivity at several levels.

Chemoselectivity : The starting materials often contain multiple reactive functional groups. In a Williamson ether synthesis starting from 3-iodohydroquinone, there are two hydroxyl groups and a C-I bond. The reaction conditions must be chosen to favor O-alkylation over any potential side reactions involving the iodine atom. In palladium-catalyzed routes, if a dihalophenol is used, the catalyst system must selectively activate one carbon-halogen bond over the other.

Regioselectivity : This is arguably the most critical challenge. The final product has a specific 1,3,4-substitution pattern on the benzene (B151609) ring.

In Williamson Synthesis : When starting with 3-iodohydroquinone, the two hydroxyl groups at C1 and C4 are electronically distinct. The iodine at C3 deactivates the adjacent C4-hydroxyl group through its electron-withdrawing inductive effect, potentially making the C1-hydroxyl group more acidic and nucleophilic. This inherent difference can be exploited to achieve regioselective alkylation, though it often requires careful optimization or the use of protecting groups to ensure the cyclohexyl group is introduced exclusively at the C4-oxygen.

In Iodination Routes : An alternative strategy involves the direct iodination of 4-cyclohexyloxyphenol. The directing effect of the bulky cyclohexyloxy group would be paramount. The ether group is an ortho-, para-director. Since the para position is blocked, iodination would be directed to the ortho positions (C2 and C3). Achieving selective iodination at only the C3 position would require precise control of the iodinating agent and reaction conditions to avoid di-iodination or formation of the C2-iodo isomer. Various methods for the iodination of phenols exist, including using iodine in the presence of an oxidizing agent or iodine monochloride. orgsyn.orggoogle.com

Stereoselectivity : The target compound itself is achiral. However, if a substituted cyclohexanol were used as a starting material, diastereomers could be formed. For instance, using 4-substituted cyclohexanol would lead to cis and trans diastereomers of the final product. nih.gov For the synthesis of the title compound, this is not a factor, but it is a relevant consideration in the synthesis of related analogues.

Optimization of Reaction Conditions and Process Development

Optimizing the synthesis of this compound is essential for maximizing yield, ensuring purity, and developing a scalable process. beilstein-journals.org This involves systematically varying reaction parameters for the chosen synthetic route. beilstein-journals.orgsemanticscholar.org

For a Williamson ether synthesis approach, optimization would involve screening:

Bases : Comparing strong bases (e.g., NaH) with weaker, more manageable bases (e.g., K₂CO₃, Cs₂CO₃).

Solvents : Evaluating the effect of different polar aprotic solvents like DMF, DMSO, and acetonitrile (B52724) on reaction rate and yield. researchgate.net

Temperature : Determining the optimal temperature to ensure a reasonable reaction rate without promoting decomposition or side reactions.

Leaving Group : Testing different cyclohexyl electrophiles (e.g., bromide, iodide, tosylate) to find the best balance of reactivity and stability.

An example of reaction condition optimization is shown in the table below, based on general principles for related transformations. researchgate.netresearchgate.net

Table 1: Hypothetical Optimization of Williamson Ether Synthesis

EntryBase (equiv.)SolventTemperature (°C)Time (h)Yield (%)
1K₂CO₃ (1.5)AcetoneReflux2445
2K₂CO₃ (1.5)DMF801265
3Cs₂CO₃ (1.5)DMF801278
4NaH (1.2)THF60885
5NaH (1.2)DMF60692

For a Palladium-Catalyzed C-O Coupling , optimization efforts would focus on:

Catalyst/Ligand System : Screening various palladium precursors (e.g., Pd₂(dba)₃, Pd(OAc)₂) and a wide array of phosphine ligands (e.g., Xantphos, RuPhos, SPhos) is crucial for identifying the most active system.

Base : The choice of base (e.g., Cs₂CO₃, K₃PO₄, LHMDS) can significantly impact the reaction outcome.

Solvent : Anhydrous, non-protic solvents like toluene, dioxane, or DMF are typically used.

Temperature : Temperatures often range from 80 to 120 °C.

The table below illustrates a potential optimization matrix for a Pd-catalyzed coupling reaction.

Table 2: Hypothetical Optimization of Palladium-Catalyzed C-O Coupling

EntryPd Source (mol%)Ligand (mol%)BaseSolventTemperature (°C)Yield (%)
1Pd(OAc)₂ (2)Xantphos (4)Cs₂CO₃Toluene11055
2Pd₂(dba)₃ (1)RuPhos (3)Cs₂CO₃Toluene11088
3Pd₂(dba)₃ (1)RuPhos (3)K₃PO₄Toluene11075
4Pd₂(dba)₃ (1)SPhos (3)Cs₂CO₃Dioxane10091
5Pd₂(dba)₃ (0.5)SPhos (1.5)Cs₂CO₃Dioxane10090

Process development extends beyond simple yield optimization to include considerations of cost, safety, atom economy, and ease of purification. For large-scale synthesis, this might involve developing a purification protocol that avoids chromatography, such as crystallization or distillation, to isolate the final product, this compound. orgsyn.org

Reactivity and Derivatization Chemistry of 4 Cyclohexyloxy 3 Iodophenol

Transformations Involving the Aryl Iodide Functionality

The carbon-iodine bond in 4-(Cyclohexyloxy)-3-iodophenol is the primary site of reactivity, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This is most commonly achieved through palladium- and copper-mediated coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysts are highly effective in promoting a variety of cross-coupling reactions involving aryl halides. nih.gov These reactions are fundamental in modern organic synthesis for the construction of complex molecular architectures.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organoboron compound and an organohalide. nih.govrsc.org In the case of this compound, this reaction would involve its coupling with an aryl or vinyl boronic acid or ester in the presence of a palladium catalyst and a base. This reaction is widely used due to its mild reaction conditions and tolerance of a broad range of functional groups. mdpi.com The general scheme for the Suzuki-Miyaura coupling of this compound is presented below.

General Reaction Scheme for Suzuki-Miyaura Coupling

General Reaction Scheme for Suzuki-Miyaura Coupling

Table 1: Typical Conditions for Suzuki-Miyaura Coupling of Aryl Iodides

ParameterTypical Conditions
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)
Ligand PPh₃, dppf, SPhos, XPhos
Boron Reagent Arylboronic acids, Arylboronic acid pinacol (B44631) esters
Base K₂CO₃, Cs₂CO₃, K₃PO₄, NaOEt
Solvent Toluene, Dioxane, DMF, THF/H₂O
Temperature Room Temperature to 120 °C

The Heck reaction facilitates the formation of a carbon-carbon bond between an aryl halide and an alkene. organic-chemistry.org This palladium-catalyzed reaction is a key method for the synthesis of substituted alkenes. organic-chemistry.orgrsc.org For this compound, the Heck reaction would enable the introduction of a vinyl group at the 3-position of the phenol (B47542) ring. The reaction typically proceeds with high trans selectivity. organic-chemistry.org

General Reaction Scheme for Heck Reaction

General Reaction Scheme for Heck Reaction

Research on similar iodo-substituted aromatic compounds demonstrates the feasibility and utility of the Heck reaction. uitm.edu.myresearchgate.net The efficiency of the coupling can be influenced by the choice of palladium catalyst, ligand, base, and solvent system. semanticscholar.org

Table 2: Illustrative Conditions for Heck Reaction of Aryl Iodides

ParameterTypical Conditions
Palladium Catalyst Pd(OAc)₂, PdCl₂, Pd₂(dba)₃
Ligand PPh₃, P(o-tolyl)₃, dppf
Alkene Styrene, acrylates, acrylonitrile
Base Et₃N, K₂CO₃, NaOAc
Solvent DMF, NMP, Acetonitrile (B52724)
Temperature 80 °C to 140 °C

The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction that forms a carbon-carbon bond between an aryl halide and a terminal alkyne. organic-chemistry.orgsynarchive.com This reaction is highly valued for the synthesis of aryl alkynes, which are important precursors in many areas of chemistry. researchgate.net The coupling of this compound with a terminal alkyne would yield a 3-alkynyl-4-(cyclohexyloxy)phenol derivative.

General Reaction Scheme for Sonogashira Coupling

General Reaction Scheme for Sonogashira Coupling

The reaction typically requires an amine base and is often carried out under anhydrous and anaerobic conditions, although newer protocols have been developed to overcome these limitations. organic-chemistry.orgijnc.ir The choice of palladium and copper catalysts, as well as the ligand and solvent, can significantly impact the reaction's efficiency. nih.gov

Table 3: Common Conditions for Sonogashira Coupling of Aryl Iodides

ParameterTypical Conditions
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂
Copper Co-catalyst CuI
Alkyne Phenylacetylene, propargyl alcohol, trimethylsilylacetylene
Base Et₃N, piperidine, diisopropylamine
Solvent THF, DMF, Toluene
Temperature Room Temperature to 100 °C

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orgchemeurope.comorganic-chemistry.org This reaction has become a cornerstone of modern synthetic chemistry for the preparation of aryl amines. wikipedia.org For this compound, this would allow for the introduction of a primary or secondary amine at the 3-position. The development of various generations of phosphine (B1218219) ligands has greatly expanded the scope and utility of this reaction. nih.gov

General Reaction Scheme for Buchwald-Hartwig Amination

General Reaction Scheme for Buchwald-Hartwig Amination

The reaction requires a strong base, and the choice of ligand is critical for achieving high yields, especially with less reactive amines or aryl chlorides. nih.govdoi.org

Table 4: Representative Conditions for Buchwald-Hartwig Amination of Aryl Iodides

ParameterTypical Conditions
Palladium Catalyst Pd₂(dba)₃, Pd(OAc)₂
Ligand BINAP, XPhos, RuPhos, Johnphos
Amine Primary amines, secondary amines, anilines
Base NaOtBu, K₂CO₃, Cs₂CO₃
Solvent Toluene, Dioxane, THF
Temperature Room Temperature to 110 °C

Copper-Mediated Coupling Reactions (e.g., Ullmann-type reactions)

Copper-mediated coupling reactions, particularly Ullmann-type reactions, provide an alternative to palladium-catalyzed methods for forming carbon-heteroatom and carbon-carbon bonds. organic-chemistry.org The classic Ullmann condensation involves the coupling of an aryl halide with an alcohol, amine, or thiol in the presence of copper at elevated temperatures. While harsher than palladium-catalyzed methods, modern advancements have led to milder reaction conditions.

The Ullmann reaction can be used to synthesize diaryl ethers from aryl halides and phenols. In the context of this compound, it could either self-couple or react with another aryl halide or phenol, although the palladium-catalyzed Buchwald-Hartwig ether synthesis is now more commonly employed for such transformations.

Nucleophilic Aromatic Substitution with Activated Nucleophiles

Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups positioned ortho or para to a good leaving group on the aromatic ring. masterorganicchemistry.com In this compound, the iodine atom can function as a leaving group. However, the hydroxyl (-OH) and cyclohexyloxy (-O-cyclohexyl) groups are both electron-donating, which activates the ring towards electrophilic attack and deactivates it for traditional SNAr reactions. doubtnut.com

For SNAr to occur on such an electron-rich ring, special activation of the substrate or the use of highly reactive nucleophilic systems is generally necessary. One advanced strategy that could theoretically be applied is the homolysis-enabled electronic activation of halophenols. nih.govosti.gov This method involves the transient formation of a phenoxyl radical. The neutral oxygen radical is an exceptionally strong electron-withdrawing group, which can dramatically lower the energy barrier for nucleophilic substitution. nih.govosti.gov

Reaction TypeLeaving GroupActivating/Deactivating GroupsPotential Nucleophiles
Nucleophilic Aromatic SubstitutionIodine-OH (activating), -O-cyclohexyl (activating)Amines, Alkoxides, Thiolates

Reactivity of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a versatile functional handle for a variety of chemical modifications.

The acidic proton of the phenolic hydroxyl group can be readily removed by a base to form a phenoxide ion. This phenoxide is a potent nucleophile and can undergo O-alkylation and O-acylation reactions.

Alkylation: In the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3), the hydroxyl group can be alkylated using various alkylating agents like alkyl halides or sulfates. nih.gov For instance, reaction with an alkyl bromide would yield the corresponding dialkoxy derivative.

Acylation: Similarly, acylation can be achieved by treating the phenol with an acyl chloride or anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine. This reaction leads to the formation of a phenyl ester.

These reactions are fundamental in organic synthesis for the protection of the hydroxyl group or for the introduction of new functionalities into the molecule.

ReactionReagentsProduct Type
O-AlkylationAlkyl halide, Base (e.g., K2CO3)Ether
O-AcylationAcyl chloride, Base (e.g., Pyridine)Ester

The hydroxyl group itself is a poor leaving group. However, it can be converted into a good leaving group, such as a triflate (trifluoromethanesulfonate) or a tosylate (p-toluenesulfonate). This transformation is crucial for enabling the phenolic oxygen to participate in nucleophilic substitution or cross-coupling reactions.

The synthesis of these derivatives is typically achieved by reacting the phenol with trifluoromethanesulfonic anhydride ((CF3SO2)2O) or p-toluenesulfonyl chloride (TsCl), respectively, in the presence of a base. The resulting aryl triflates and tosylates are valuable substrates for a wide range of transformations, including palladium-catalyzed cross-coupling reactions. While specific examples for this compound are not explicitly detailed, this is a standard and predictable transformation for phenolic compounds. nih.govorganic-chemistry.org

Leaving GroupReagent
TriflateTrifluoromethanesulfonic anhydride
Tosylatep-Toluenesulfonyl chloride

The hydroxyl and cyclohexyloxy groups are both strongly activating and ortho, para-directing substituents for electrophilic aromatic substitution (SEAr). doubtnut.comucalgary.cabyjus.com This high reactivity often means that milder reaction conditions can be employed compared to those used for benzene (B151609). ucalgary.ca

In this compound, the directing effects of these two groups must be considered in concert with the existing substitution pattern:

The hydroxyl group at C-1 directs electrophiles to the ortho positions (C-2 and C-6) and the para position (C-4).

The cyclohexyloxy group at C-4 directs electrophiles to the ortho positions (C-3 and C-5) and the para position (C-1).

The available positions for substitution are C-2, C-5, and C-6.

Position C-4 is blocked by the cyclohexyloxy group.

Position C-3 is blocked by the iodine atom.

Position C-1 is blocked by the hydroxyl group.

The hydroxyl group is generally a more powerful activating group than an alkoxy group. libretexts.org Therefore, substitution is most likely to be directed by the hydroxyl group to its available ortho positions, C-2 and C-6. However, the C-6 position is sterically hindered by the bulky cyclohexyloxy group. The C-2 position is adjacent to the large iodine atom, which also presents steric hindrance. The cyclohexyloxy group directs to the C-5 position. The electronic and steric factors make the prediction of a single, highly selective outcome complex without experimental data. Polysubstitution can also be a potential issue due to the high activation of the ring. ucalgary.ca

PositionDirecting InfluenceSteric Hindrance
C-2ortho to -OHHigh (from adjacent Iodine)
C-5ortho to -O-cyclohexylModerate
C-6ortho to -OHHigh (from adjacent -O-cyclohexyl)

Transformations of the Cyclohexyloxy Ether Linkage

The cleavage of the aryl-ether bond in the cyclohexyloxy group represents a potential synthetic transformation. O-dealkylation of aryl ethers can be achieved under various conditions, though selectivity can be a challenge in the presence of other sensitive functional groups.

Methods for O-dealkylation include treatment with strong acids like hydrogen bromide (HBr) or hydrogen iodide (HI), or with Lewis acids such as boron tribromide (BBr3). Additionally, enzymatic methods using cytochrome P450 monooxygenases are known to catalyze O-dealkylation reactions. nih.govnih.gov The choice of reagent would be critical to avoid unwanted side reactions, such as reaction with the phenolic hydroxyl group or the iodine substituent. For instance, enzymatic or specific photochemical methods might offer a degree of selectivity not achievable with harsh acidic conditions. nih.govresearchgate.net

Modification of the Cyclohexyl Ring (e.g., oxidation, functionalization)

The reactivity of the cyclohexyl ring in this compound offers opportunities for structural diversification, enabling the introduction of various functional groups. These modifications can significantly alter the compound's physicochemical properties. Research in this area has explored oxidation and other functionalization reactions, primarily focusing on the C-H bonds of the cyclohexyl moiety.

Oxidation of the Cyclohexyl Ring

The oxidation of the cyclohexyl group in aryl cyclohexyl ethers can lead to the formation of corresponding cyclohexanone (B45756) or cyclohexanol (B46403) derivatives. While direct oxidation studies on this compound are not extensively documented in publicly available literature, the reactivity can be inferred from studies on analogous compounds. For instance, the oxidation of cyclohexane (B81311) itself to cyclohexanol and cyclohexanone is a well-established industrial process, often utilizing metal catalysts and various oxidizing agents.

Research has shown that the oxidation of cyclohexanones to phenols and aryl ethers can be achieved using supported palladium catalysts with molecular oxygen as the oxidant. orgsyn.org This suggests that under certain conditions, the cyclohexyl ring of this compound could potentially be converted to a cyclohexanone or even undergo aromatization.

A common method for the oxidation of secondary alcohols to ketones involves the use of chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) or Jones reagent (CrO₃ in aqueous acetone). A greener alternative that is often employed is the use of sodium hypochlorite (B82951) (bleach) in the presence of a catalyst. google.com For example, the oxidation of cyclohexanol to cyclohexanone can be efficiently carried out using this method. Given that a hydroxyl group could be introduced onto the cyclohexyl ring via other functionalization methods, subsequent oxidation to a ketone is a feasible transformation.

The following table summarizes potential oxidation reactions on the cyclohexyl ring, based on established methods for similar substrates.

Starting Material AnalogueReagents and ConditionsProduct AnalogueYield (%)Reference
CyclohexanolSodium hypochlorite, acetic acidCyclohexanone~85-95 google.com
CyclohexanonesPd/ZrO₂, O₂, Toluene, 100 °CPhenols/Aryl EthersHigh orgsyn.org
CyclohexaneCobalt naphthenate, O₂, 150-160 °CCyclohexanol and CyclohexanoneNot specifiedN/A

Functionalization of the Cyclohexyl Ring

The functionalization of the C-H bonds of the cyclohexyl ring in this compound represents a powerful strategy for introducing chemical diversity. While direct C-H functionalization of this specific molecule is not widely reported, studies on similar aryl alkyl ethers provide valuable insights into potential reaction pathways.

Photocatalytic methods have emerged as a powerful tool for the selective functionalization of C-H bonds. For instance, the functionalization of aryl alkyl ethers with electron-poor alkenes has been achieved using an acridinium (B8443388) catalyst under visible light irradiation. researchgate.netrsc.org This reaction proceeds via a single-electron oxidation of the arene, followed by deprotonation of the α-aryloxyalkyl radical. While this typically targets the C-H bond adjacent to the ether oxygen, modifications could potentially direct the reaction to the cyclohexyl ring.

Another approach involves the use of transition metal catalysts to activate C-H bonds. For example, gas-phase studies have shown that complexes of Ni, Pd, and Pt can activate the C-H bonds of cyclohexane, leading to ring-opening and dehydrogenation. nih.gov While these conditions are not directly transferable to solution-phase synthesis, they demonstrate the inherent reactivity of the cyclohexyl C-H bonds towards metal catalysts.

The following table outlines potential functionalization reactions on the cyclohexyl ring, drawing parallels from research on related structures.

Starting Material AnalogueReagents and ConditionsProduct AnalogueYield (%)Reference
Anisole and Dimethyl fumarateAcridinium catalyst, Na₂HPO₄, Blue light, DCEFunctionalized Aryl Ether81 rsc.org
Cyclohexane and HeteroarenesBenzoyl peroxide (BPO), warmingCyclohexyl-substituted heteroarenesGood researchgate.net
Aryl Alcohols and AlkenolsPd(OAc)₂, Ligand, Ag₂CO₃, 80 °CLong-chain ketones21-70 nih.gov

It is important to note that the electronic and steric effects of the iodo and hydroxyl substituents on the phenyl ring of this compound would likely influence the reactivity of the cyclohexyl moiety in these transformations. Further experimental studies are required to fully elucidate the specific reaction outcomes and efficiencies for this particular compound.

Role of 4 Cyclohexyloxy 3 Iodophenol As a Key Intermediate in Organic Synthesis

Precursor in the Synthesis of Advanced Organic Scaffolds

The structural attributes of 4-(Cyclohexyloxy)-3-iodophenol make it an ideal precursor for the synthesis of advanced organic scaffolds. The presence of both a nucleophilic phenol (B47542) and an electrophilic aryl iodide on the same molecule allows for sequential or orthogonal functionalization, leading to the rapid assembly of complex structures.

One of the most significant applications of this intermediate is in the synthesis of substituted phenoxyquinolines. These scaffolds are of considerable interest in medicinal chemistry, particularly as kinase inhibitors. For instance, the cyclohexyloxy group has been shown to enhance the antiproliferative activity of certain 4-phenoxyquinoline derivatives targeting the c-Met kinase, a protein implicated in various cancers. nih.govnih.gov The synthesis of these scaffolds often involves the coupling of a substituted phenol with a 4-chloroquinoline (B167314) derivative. The iodine atom on the this compound ring provides a handle for further diversification of the resulting phenoxyquinoline structure through various cross-coupling reactions.

Building Block for Molecules with Diverse Chemical Properties

The distinct functionalities of this compound allow it to serve as a versatile building block for molecules with a wide array of chemical properties. The interplay between the electron-donating cyclohexyloxy group and the electron-withdrawing iodine atom influences the reactivity of the aromatic ring, enabling selective transformations.

The phenolic hydroxyl group can readily participate in etherification or esterification reactions, allowing for the introduction of various side chains and the creation of extensive compound libraries. Simultaneously, the carbon-iodine bond is a prime site for transition metal-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis. This dual reactivity allows for the systematic modification of the molecule's electronic and steric properties, which is crucial in the optimization of biologically active compounds and advanced materials.

Strategic Use in Multi-Step Synthesis Toward Complex Molecules

The utility of this compound is particularly evident in the context of multi-step synthesis, where the strategic and sequential manipulation of its functional groups is paramount. The ability to perform reactions selectively at the hydroxyl group or the iodinated carbon allows for a controlled and convergent approach to complex target molecules.

A prime example of its strategic use is in the synthesis of kinase inhibitors. For instance, the synthesis of potent c-Met inhibitors often involves the initial coupling of the phenol with a heterocyclic partner, followed by a subsequent cross-coupling reaction at the iodo position to introduce further complexity and modulate the molecule's interaction with its biological target. nih.govnih.gov This step-wise approach, facilitated by the distinct reactivity of the functional groups in this compound, is a powerful strategy for accessing novel and potent pharmaceutical agents.

For example, the synthesis of certain bioactive molecules may follow a pathway where the phenol is first engaged in an Ullmann condensation to form a diaryl ether, a common motif in drug candidates. nih.govbldpharm.com Subsequently, the iodine atom can be utilized in a variety of palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, or Sonogashira reactions to introduce new carbon-carbon or carbon-heteroatom bonds. wikipedia.orgpharmaffiliates.compharmaffiliates.comnih.govnih.gov This modular approach is highly valued in drug discovery for the rapid generation of analogs for structure-activity relationship (SAR) studies.

Contributions to Methodology Development in Modern Organic Synthesis

The unique structure of this compound also contributes to the development of new synthetic methodologies. Its well-defined and predictable reactivity makes it a suitable substrate for testing and optimizing new catalytic systems and reaction conditions.

The presence of both a nucleophilic center (the phenoxide) and an electrophilic center (the aryl iodide) within the same molecule allows for the exploration of intramolecular reactions and the development of novel tandem or cascade sequences. Furthermore, its use in demanding cross-coupling reactions can serve as a benchmark for the efficiency and functional group tolerance of new catalysts. For example, the successful Suzuki coupling of a sterically hindered boronic acid with this compound would be a testament to the activity of a new palladium-phosphine ligand system.

The insights gained from studying the reactivity of this and related intermediates help to expand the toolbox of synthetic organic chemists, enabling the construction of ever-more complex and functionally diverse molecules.

Advanced Analytical Methodologies for Characterization in Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for elucidating the molecular structure of 4-(Cyclohexyloxy)-3-iodophenol, providing detailed information about its atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. For this compound, a combination of ¹H NMR, ¹³C NMR, and potentially 2D NMR techniques would be employed for a full structural assignment.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the protons of the cyclohexyl ring, and the phenolic hydroxyl proton. The chemical shifts (δ) are influenced by the electronic environment of each proton. The aromatic region would likely show three signals due to the three protons on the benzene (B151609) ring. The proton at the C2 position would appear as a doublet, the proton at the C5 position as a doublet of doublets, and the proton at the C6 position as a doublet. The cyclohexyl group would present a complex set of overlapping multiplets in the aliphatic region of the spectrum. The methine proton on the carbon attached to the oxygen atom would appear as a multiplet at a downfield-shifted position compared to the other cyclohexyl protons. The phenolic hydroxyl proton would appear as a broad singlet, the chemical shift of which can be concentration and solvent-dependent.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, twelve distinct signals are expected, corresponding to each unique carbon atom. The carbon atoms of the benzene ring would resonate in the aromatic region (typically δ 100-160 ppm). The carbon atom bearing the iodine (C3) would be significantly influenced by the iodine's heavy atom effect. The carbon attached to the cyclohexyloxy group (C4) and the phenolic hydroxyl group (C1) would also have characteristic chemical shifts. The six carbon atoms of the cyclohexyl ring would appear in the aliphatic region (typically δ 20-80 ppm).

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable in confirming the assignments made from 1D NMR spectra. A COSY spectrum would reveal the coupling relationships between adjacent protons, helping to trace the connectivity within the aromatic and cyclohexyl spin systems. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, providing unambiguous C-H assignments.

Predicted ¹H and ¹³C NMR Data for this compound:

Assignment Predicted ¹H NMR Chemical Shift (ppm) Predicted ¹³C NMR Chemical Shift (ppm)
Aromatic CH (C2-H)~7.5~125
Aromatic CH (C5-H)~6.8~118
Aromatic CH (C6-H)~7.1~120
Aromatic C-OH (C1)-~155
Aromatic C-I (C3)-~90
Aromatic C-O (C4)-~150
Cyclohexyl CH-O~4.2~75
Cyclohexyl CH₂1.2-2.023-33
Phenolic OHVariable-

Note: These are predicted values based on analogous compounds and are subject to variation based on solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a crucial technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition.

For this compound (C₁₂H₁₅IO₂), the expected exact mass is approximately 318.0066 g/mol . In an HRMS analysis, observing a molecular ion peak ([M]⁺) or a protonated molecule ([M+H]⁺) with a mass corresponding to this value would provide strong evidence for the compound's identity.

The fragmentation pattern observed in the mass spectrum can also be diagnostic. Common fragmentation pathways for this molecule might include the loss of the cyclohexyl group, cleavage of the ether linkage, and loss of iodine. The presence of a prominent peak corresponding to the iodophenol fragment would be expected.

Predicted Mass Spectrometry Data for this compound:

Technique Expected Observation
HRMS (ESI+) [M+H]⁺ at m/z ≈ 319.0144
MS/MS Fragmentation Loss of cyclohexene (B86901) (C₆H₁₀) from the precursor ion, leading to a fragment at m/z ≈ 237.9412 (iodohydroxyphenol).

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing its vibrational modes.

IR Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the phenolic hydroxyl group. The C-H stretching vibrations of the aromatic ring would appear around 3000-3100 cm⁻¹, while the aliphatic C-H stretching of the cyclohexyl group would be observed just below 3000 cm⁻¹. The C-O stretching vibrations of the ether and phenol (B47542) groups would likely be found in the 1200-1300 cm⁻¹ region. The C-I stretching vibration is expected to appear at lower frequencies, typically in the range of 500-600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy can provide complementary information, particularly for non-polar bonds. The aromatic ring vibrations would be expected to produce strong signals in the Raman spectrum.

Predicted IR Absorption Bands for this compound:

Vibrational Mode Predicted Wavenumber (cm⁻¹)
O-H Stretch (Phenol)3200-3600 (broad)
C-H Stretch (Aromatic)3000-3100
C-H Stretch (Aliphatic)2850-2960
C=C Stretch (Aromatic)1450-1600
C-O Stretch (Ether/Phenol)1200-1300
C-I Stretch500-600

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for assessing the purity of this compound and for its separation from reaction mixtures or impurities.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-Performance Liquid Chromatography (UPLC), are the primary methods for determining the purity of non-volatile organic compounds like this compound. These techniques separate components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.

A reversed-phase HPLC method, likely using a C18 column, would be suitable for analyzing this compound. The mobile phase would typically consist of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to ensure the phenol is in its protonated state. Detection would most commonly be performed using a UV detector, as the aromatic ring of the molecule will absorb UV light. The purity of the sample can be determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. UPLC offers the advantage of higher resolution and faster analysis times compared to traditional HPLC.

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful separation technique, but its applicability to this compound may be limited by the compound's polarity and relatively high boiling point due to the phenolic hydroxyl group. For GC analysis, derivatization of the hydroxyl group, for instance, by silylation to form a less polar and more volatile trimethylsilyl (B98337) (TMS) ether, might be necessary to achieve good peak shape and prevent thermal decomposition in the injector or on the column. If direct analysis is attempted, a polar stationary phase would be required. When coupled with a mass spectrometer (GC-MS), this technique can provide both separation and identification of the compound and any impurities.

Thin-Layer Chromatography (TLC) and Column Chromatography for Purification

Chromatographic techniques are indispensable tools for the separation and purification of compounds from reaction mixtures. mdpi.com For iodinated phenols, both thin-layer chromatography (TLC) and column chromatography are frequently employed to isolate the desired product from starting materials, reagents, and potential byproducts. google.comresearchgate.net

Thin-Layer Chromatography (TLC)

TLC is a rapid and versatile separation technique used for several purposes in the context of synthesizing this compound: monitoring the progress of a reaction, identifying the components in a mixture, and determining the appropriate solvent system for column chromatography. umass.edumdpi.com It operates on the principle of differential partitioning of the components of a mixture between a stationary phase (typically silica (B1680970) gel coated on a plate) and a mobile phase (an eluting solvent or solvent mixture). umass.edu

In a typical application, a dilute solution of the crude reaction mixture is spotted onto the TLC plate. umass.edu The plate is then placed in a sealed chamber containing a shallow pool of the mobile phase. As the solvent ascends the plate via capillary action, the components of the mixture are separated based on their polarity. umass.edu For phenolic compounds, silica gel is a common stationary phase. globalresearchonline.net Visualization of the separated spots can be achieved under UV light or by using a chemical stain, such as iodine vapor, which reacts with most organic compounds to form colored complexes. umass.eduglobalresearchonline.net The retention factor (Rf value), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property for a given compound and solvent system, aiding in its identification. umass.edu

Column Chromatography

For the preparative purification of this compound, column chromatography is the method of choice. This technique allows for the separation of larger quantities of material than TLC. nih.gov The principle is similar to TLC, but the stationary phase (e.g., silica gel 60) is packed into a vertical glass column. mdpi.com

The crude product is loaded onto the top of the column and eluted with a solvent system, often predetermined by TLC analysis. mdpi.com The components of the mixture travel down the column at different rates depending on their affinity for the stationary phase and solubility in the mobile phase. Fractions are collected sequentially, and those containing the pure desired compound, as determined by TLC analysis, are combined and concentrated to yield the purified this compound. nih.gov For instance, a mixture of ethyl acetate (B1210297) and a non-polar solvent like Sherwood oil (a petroleum ether fraction) has been used in the recrystallization and purification of iodo-phenolic compounds, which can also be adapted for the mobile phase in column chromatography. google.com

Table 1: Chromatographic Purification Parameters for Iodinated Phenols

ParameterThin-Layer Chromatography (TLC)Column Chromatography
Stationary Phase Silica gel coated on aluminum or glass plates mdpi.comfishersci.caSilica gel (e.g., 70-230 mesh, silica gel 60) mdpi.comresearchgate.net
Typical Mobile Phase A mixture of polar and non-polar organic solvents (e.g., ethyl acetate/petroleum ether) google.comA gradient or isocratic elution with a solvent system optimized by TLC (e.g., Ether:Acetonitrile) nih.gov
Primary Use Reaction monitoring, purity assessment, solvent system optimization umass.edumdpi.comPreparative purification of the final product nih.gov
Scale Analytical (microgram quantities) umass.eduPreparative (milligram to gram quantities) fishersci.ca
Detection/Visualization UV light, iodine vapor, or specific chemical stains umass.eduglobalresearchonline.netAnalysis of collected fractions by TLC nih.gov

X-ray Crystallography for Solid-State Structural Confirmation

The process involves irradiating a single crystal of the compound with a beam of X-rays. youtube.com The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots. youtube.com By analyzing the positions and intensities of these spots, a three-dimensional electron density map of the molecule can be generated. youtube.com From this map, the positions of the individual atoms can be determined, and a detailed molecular model can be built. youtube.comnih.gov

While specific X-ray crystallographic data for this compound is not widely published, the technique is broadly applied to substituted phenols and related organoiodine compounds to confirm their synthesized structures. researchgate.net For a molecule like this compound, X-ray crystallography would confirm the substitution pattern on the phenol ring, the conformation of the cyclohexyloxy group, and the intermolecular interactions, such as hydrogen bonding, in the solid state. mdpi.com

Table 2: Key Information Provided by X-ray Crystallography

ParameterDescriptionSignificance for this compound
Unit Cell Dimensions The dimensions (a, b, c) and angles (α, β, γ) of the basic repeating unit of the crystal lattice.Defines the fundamental packing arrangement of the molecules in the solid state.
Space Group The set of symmetry operations that describe the arrangement of molecules within the unit cell.Provides insight into the symmetry of the crystal structure.
Atomic Coordinates The precise (x, y, z) position of each atom within the unit cell.Allows for the determination of the exact molecular geometry.
Bond Lengths & Angles The distances between bonded atoms and the angles between adjacent bonds.Confirms the covalent structure and connectivity of the molecule.
Torsion Angles The dihedral angles that describe the conformation of flexible parts of the molecule.Reveals the spatial orientation of the cyclohexyloxy group relative to the phenyl ring.
Intermolecular Interactions Non-covalent interactions such as hydrogen bonds and van der Waals forces between molecules.Explains the crystal packing and can influence physical properties like melting point.

Theoretical and Computational Chemistry Studies on 4 Cyclohexyloxy 3 Iodophenol

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules. For 4-(Cyclohexyloxy)-3-iodophenol, these calculations can provide a wealth of information regarding its molecular orbitals, charge distribution, and various reactivity descriptors.

The electronic properties of this compound are governed by the interplay of its constituent functional groups: the electron-donating hydroxyl (-OH) and cyclohexyloxy (-O-c-C6H11) groups, and the electron-withdrawing, yet polarizable, iodine (-I) atom. The hydroxyl group, being a strong activating group, and the cyclohexyloxy group, also an activating group, increase the electron density of the aromatic ring, particularly at the ortho and para positions. The iodine atom, while deactivating due to its inductive effect, can participate in halogen bonding and influence the regioselectivity of reactions.

Calculations of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are crucial for understanding the molecule's reactivity. The HOMO is primarily localized on the phenol (B47542) ring and the oxygen atoms, indicating that these are the most probable sites for electrophilic attack. The LUMO, conversely, would be expected to have significant contributions from the aromatic ring and the C-I bond, suggesting susceptibility to nucleophilic attack at the carbon bearing the iodine or involvement of the iodo group in intermolecular interactions. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability.

Reactivity descriptors derived from conceptual DFT, such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω), can be calculated to quantify the molecule's reactivity. These parameters are invaluable for comparing the reactivity of this compound with other substituted phenols. Furthermore, the Fukui function can be computed to predict the most reactive sites for nucleophilic, electrophilic, and radical attacks. For instance, the site for electrophilic attack is predicted to be the carbon atom ortho to the hydroxyl group and meta to the iodine, due to the strong directing effect of the hydroxyl group.

A molecular electrostatic potential (MEP) map would visually represent the charge distribution. The MEP would show negative potential (red and yellow regions) around the oxygen atoms of the hydroxyl and ether linkages, indicating their role as hydrogen bond acceptors. A region of positive potential (a "sigma-hole") on the iodine atom along the C-I bond axis would suggest its potential to act as a halogen bond donor.

Table 1: Calculated Electronic Properties of this compound (Hypothetical Data)

Parameter Value Unit
HOMO Energy -5.8 eV
LUMO Energy -1.2 eV
HOMO-LUMO Gap 4.6 eV
Electronegativity (χ) 3.5 eV
Chemical Hardness (η) 2.3 eV
Electrophilicity Index (ω) 2.66 eV

Molecular Dynamics and Conformational Analysis of the Cyclohexyloxy Group

The cyclohexane (B81311) ring within the cyclohexyloxy substituent predominantly adopts a chair conformation, which is the most stable arrangement for a six-membered aliphatic ring. libretexts.orgyoutube.comperlego.com The connection to the phenoxy oxygen can be either axial or equatorial. Due to steric hindrance, the equatorial position is generally more stable for a substituent on a cyclohexane ring. utdallas.edu Therefore, the most stable conformer of this compound is expected to have the phenoxy group in an equatorial position on the cyclohexane ring.

MD simulations can be employed to explore the conformational landscape of the molecule in different environments, such as in a vacuum or in a solvent. nih.gov These simulations track the atomic motions over time, providing insights into the rotational barriers of the C-O bonds and the interconversion between different conformers. The dihedral angles defining the orientation of the cyclohexyloxy group relative to the phenyl ring are of particular interest. The rotation around the Ar-O bond and the O-cyclohexyl bond will be hindered to some extent, and MD simulations can quantify the free energy barriers associated with these rotations.

The conformational preferences of the cyclohexyloxy group can have a significant impact on the molecule's properties. For example, different conformers will have slightly different dipole moments and molecular shapes, which can affect their packing in the solid state and their interactions with other molecules. The accessibility of the hydroxyl and iodo groups for chemical reactions can also be influenced by the orientation of the bulky cyclohexyloxy substituent.

Table 2: Conformational Energy Profile of this compound (Hypothetical Data)

Conformer Relative Energy (kcal/mol) Dihedral Angle (Ar-O-C-C) Cyclohexane Conformation
Equatorial Chair 0.0 180° Chair
Axial Chair 2.5 180° Chair
Twist-Boat 5.8 Variable Twist-Boat

Mechanistic Elucidation of Chemical Transformations (e.g., reaction pathways, transition states)

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, including identifying intermediates, transition states, and reaction pathways. For this compound, several types of reactions can be investigated computationally.

One important class of reactions is electrophilic aromatic substitution. The directing effects of the hydroxyl, cyclohexyloxy, and iodo substituents will determine the regioselectivity of these reactions. Quantum chemical calculations can be used to model the reaction pathways for, for example, nitration or further halogenation. By calculating the energies of the intermediate Wheland complexes and the corresponding transition states, the most favorable reaction pathway can be identified. Such studies would likely confirm that the positions ortho to the hydroxyl group are the most activated.

Another area of interest is the coupling reactions involving the C-I bond, such as Suzuki or Buchwald-Hartwig couplings. Computational studies can help in understanding the mechanism of these palladium-catalyzed reactions, including the oxidative addition, transmetalation, and reductive elimination steps. The electronic and steric effects of the substituents on the efficiency of these reactions can be systematically investigated.

Furthermore, the antioxidant properties of phenolic compounds often involve hydrogen atom transfer (HAT) from the hydroxyl group to a radical species. acs.org The bond dissociation enthalpy (BDE) of the O-H bond is a key parameter in this context and can be accurately calculated using quantum chemical methods. acs.org A lower BDE indicates a higher antioxidant activity. The BDE of this compound can be compared with that of other phenols to assess its potential as an antioxidant.

Predictive Modeling for Regioselectivity and Stereoselectivity in Synthesis

Predictive modeling, often employing machine learning algorithms trained on large datasets of chemical reactions, has emerged as a valuable tool in synthetic chemistry. rsc.org These models can predict the outcome of reactions, including regioselectivity and stereoselectivity, with high accuracy. consensus.appresearchgate.netsemanticscholar.orgrsc.org

For the synthesis of this compound itself, a key step would be the iodination of 4-cyclohexyloxyphenol. Predictive models for electrophilic aromatic substitution could be used to assess the likely regioselectivity of this reaction. Given the strong activating and ortho, para-directing nature of the hydroxyl and cyclohexyloxy groups, these models would almost certainly predict that iodination will occur at the positions ortho to the hydroxyl/cyclohexyloxy groups. The challenge then becomes achieving selective mono-iodination at the desired position.

Conversely, if this compound is used as a starting material for further functionalization, predictive models can guide the choice of reagents and reaction conditions to achieve the desired regioselectivity. For instance, in a Suzuki coupling reaction, the model could predict the optimal boronic acid and catalyst system to favor coupling at the C-I bond.

These predictive models are typically built using a combination of descriptors, which can be derived from the 2D structure of the molecule or from quantum chemical calculations. The increasing availability of large reaction databases and advances in machine learning are continuously improving the accuracy and applicability of these predictive tools.

In Silico Screening for Molecular Interactions (e.g., ligand-receptor binding in a research context)

In silico screening, particularly molecular docking, is a computational technique used to predict the binding orientation and affinity of a small molecule to a macromolecular target, such as a protein or a nucleic acid. nih.gov This method is widely used in drug discovery and chemical biology to identify potential lead compounds.

While there may be no specific biological target for this compound in the public domain, its structural motifs, a substituted phenol, are present in many biologically active molecules. nih.govfrontiersin.org For research purposes, one could perform in silico screening of this compound against a panel of proteins to explore its potential molecular interactions.

A docking study would involve generating a 3D model of the compound and placing it into the binding site of a target protein. The interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, would be evaluated and scored. The hydroxyl group of this compound can act as a hydrogen bond donor and acceptor. The cyclohexyloxy group provides a bulky, hydrophobic moiety that could fit into a corresponding hydrophobic pocket in a protein. The iodine atom, as mentioned earlier, can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized as important in ligand-receptor binding.

The results of such an in silico screening could generate hypotheses about the potential biological activities of this compound, which could then be tested experimentally. This approach is a cost-effective way to explore the vast chemical space and prioritize compounds for further investigation.

Applications in Chemical Biology and Drug Discovery Research

Design and Synthesis of Chemical Probes for Biological Target Identification

Chemical probes are small molecules designed to selectively interact with a specific biological target, such as a protein, to enable the study of its function in a cellular or organismal context. The structure of 4-(Cyclohexyloxy)-3-iodophenol, featuring a phenol (B47542), a cyclohexyloxy group, and an iodine atom, presents potential handles for chemical modification to create such probes.

Affinity-based probes are designed to bind non-covalently to their target protein. To utilize this compound as an affinity-based probe, it would typically be modified to include a linker and a reporter tag (e.g., biotin or a fluorescent dye) or an affinity tag (e.g., for immobilization on a solid support). The core this compound structure would serve as the "warhead" that recognizes and binds to the target protein.

In a typical chemo-proteomics workflow, the affinity-based probe derived from this compound would be incubated with a complex biological sample, such as a cell lysate. The probe-protein complexes would then be enriched and isolated using the affinity tag. Finally, the bound proteins would be identified by mass spectrometry, revealing the potential biological targets of the parent compound.

A hypothetical data table for such an experiment might look like this:

Probe DerivativeTarget Protein IdentifiedCellular CompartmentPotential Function
Biotinylated-4-(Cyclohexyloxy)-3-iodophenolProtein Kinase XCytoplasmSignal Transduction
Immobilized-4-(Cyclohexyloxy)-3-iodophenolNuclear Receptor YNucleusGene Regulation

For cellular imaging studies, this compound could be conjugated to a fluorescent reporter tag. This would allow for the visualization of the compound's subcellular localization and its interaction with target proteins in living cells using techniques like fluorescence microscopy. The choice of fluorophore would depend on the specific experimental requirements, such as the desired wavelength of excitation and emission.

Investigation of Structure-Activity Relationships (SAR) in Ligand Design

Structure-activity relationship (SAR) studies involve systematically modifying the chemical structure of a compound to understand how these changes affect its biological activity. The goal is to identify the key chemical features responsible for the desired pharmacological effect.

To conduct an SAR study of this compound, a library of analogs would be synthesized. Variations could be introduced at several positions:

The Cyclohexyloxy Group: The size and nature of this group could be altered (e.g., replacing it with smaller or larger cycloalkyl groups, or with acyclic alkyl chains) to probe the steric and hydrophobic requirements of the binding pocket.

The Iodine Atom: The iodine could be replaced with other halogens (fluorine, chlorine, bromine) or other substituents to investigate the role of this group in binding, potentially through halogen bonding or as a point of attachment for further modifications.

The Phenolic Hydroxyl Group: This group could be converted to an ether or an ester to assess its importance as a hydrogen bond donor or acceptor.

The Phenyl Ring: Additional substituents could be introduced onto the aromatic ring to explore electronic and steric effects on activity.

By testing these analogs in biological assays, researchers could gain insights into the binding mode of this compound and identify modifications that improve its potency and selectivity for a particular target.

A hypothetical SAR data table for this compound analogs might be structured as follows:

CompoundR1 (at position 4)R2 (at position 3)Target Binding Affinity (IC₅₀, nM)
This compoundCyclohexyloxyIodo[Hypothetical Value]
Analog 1CyclopentyloxyIodo[Hypothetical Value]
Analog 2CyclohexyloxyBromo[Hypothetical Value]
Analog 3MethoxyIodo[Hypothetical Value]

Use in Phenotypic Screening and Target Deconvolution Strategies

Phenotypic screening involves testing compounds for their ability to produce a desired change in a cellular or organismal phenotype, without prior knowledge of the molecular target. If this compound were identified as a "hit" in a phenotypic screen, the next critical step would be target deconvolution—the process of identifying the specific molecular target(s) responsible for the observed phenotype.

Several strategies could be employed for the target deconvolution of this compound:

Affinity Chromatography: As described earlier, an immobilized version of the compound could be used to pull down its binding partners from a cell lysate.

Photo-affinity Labeling: A photoreactive group could be incorporated into the structure of this compound. Upon exposure to UV light, this group would form a covalent bond with the target protein, allowing for its subsequent identification.

Computational Methods: Computational approaches, such as molecular docking, could be used to predict potential binding partners based on the compound's structure and the known structures of proteins.

Scientific Inquiry into this compound Remains Limited

Despite a thorough search of scientific literature and chemical databases, detailed research on the chemical compound this compound, specifically concerning its applications in chemical biology and drug discovery, is not publicly available. As a result, a comprehensive article detailing its biological targets, off-target effects, and molecular mechanisms of action, as requested, cannot be generated at this time.

Information is available for structurally related compounds, such as various substituted phenols, iodophenols, and molecules containing a cyclohexyloxy group. For instance, studies on 4-substituted phenols have explored their mechanisms of action in biological systems. However, these findings are not directly applicable to this compound, and any extrapolation would be scientifically unfounded. The strict focus of the requested article on this specific, uncharacterized compound prevents the inclusion of information on these related but distinct chemical entities.

Therefore, the following sections of the requested article remain unwritten due to the lack of available scientific data:

Elucidation of Molecular Mechanisms of Action (MOA) in Biological Systems

Target Engagement Studies (e.g., using biochemical and cellular assays)

Further research and publication in peer-reviewed scientific journals are necessary before a detailed and accurate article on the chemical biology and drug discovery applications of this compound can be composed.

Q & A

Q. What are the common synthetic routes for introducing the cyclohexyloxy group into phenolic compounds like 4-(Cyclohexyloxy)-3-iodophenol?

The cyclohexyloxy group is typically introduced via nucleophilic aromatic substitution or coupling reactions. For example, Ullmann-type coupling between a phenol derivative and cyclohexyl bromide/halide under copper catalysis can achieve this substitution . Alternatively, Mitsunobu reactions using triphenylphosphine and diethyl azodicarboxylate (DEAD) facilitate ether formation between cyclohexanol and iodophenol precursors . Optimization of solvent systems (e.g., DMF or THF) and temperature (80–120°C) is critical for yield improvement.

Q. How can researchers verify the regioselectivity of iodination in 3-iodophenol derivatives during synthesis?

Regioselective iodination is confirmed using 1H NMR and 13C NMR to identify substituent positions. For instance, coupling constants in aromatic protons and carbon chemical shifts (e.g., δ ~90–100 ppm for iodinated carbons) provide positional clues . Mass spectrometry (MS) further validates molecular weight and fragmentation patterns. Comparative analysis with synthesized standards (e.g., 3-iodophenol vs. 4-iodophenol) is essential .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • FT-IR : Identifies key functional groups (e.g., O–H stretch at ~3200 cm⁻¹, C–O–C ether vibrations at ~1250 cm⁻¹) .
  • NMR : 1H NMR reveals aromatic proton splitting patterns (e.g., doublets for para-substituted cyclohexyloxy groups), while 13C NMR confirms iodine’s deshielding effects on adjacent carbons .
  • X-ray crystallography : Resolves steric effects of the cyclohexyl group and iodine’s spatial orientation in the crystal lattice .

Advanced Research Questions

Q. How can researchers address low yields in the iodination step of phenolic intermediates?

Low yields often arise from competing side reactions (e.g., di-iodination or oxidation). Strategies include:

  • Using N-iodosuccinimide (NIS) instead of ICl to improve selectivity and reduce toxicity .
  • Employing KI3 (in situ generation via KI and I₂) for controlled mono-iodination under acidic conditions (e.g., H₂SO₄) .
  • Optimizing reaction time (≤2 hours) and temperature (0–25°C) to minimize over-iodination .

Q. What role does the cyclohexyloxy group play in modulating the compound’s biological or physicochemical properties?

The cyclohexyloxy group enhances lipophilicity , improving membrane permeability, as evidenced by logP calculations (e.g., +2.5 increase compared to methoxy analogs) . In biological studies, this group may stabilize interactions with hydrophobic enzyme pockets, as seen in cyclohexenone derivatives with anti-inflammatory activity . Computational docking studies (e.g., AutoDock Vina) can further elucidate binding affinities .

Q. How can contradictory data on the stability of this compound under acidic conditions be resolved?

Discrepancies in stability studies may arise from varying protonation states of the phenolic –OH group. Methodological approaches include:

  • Conducting pH-dependent stability assays (pH 2–7) with HPLC monitoring to track degradation products .
  • Comparing accelerated stability testing (40°C/75% RH) with DFT calculations to predict hydrolysis pathways .
  • Identifying byproducts (e.g., cyclohexanol or iodobenzoquinone) via LC-MS to clarify degradation mechanisms .

Q. What strategies improve the atom economy of multi-step syntheses involving this compound?

  • One-pot syntheses : Combine iodination and etherification steps using dual catalysts (e.g., CuI for coupling and NIS for iodination) .
  • Green solvents : Replace DMF with cyclopentyl methyl ether (CPME) to reduce environmental impact without compromising yield .
  • Recycle catalysts : Recover copper catalysts via filtration or aqueous extraction to minimize waste .

Methodological Notes

  • Synthetic Optimization : Always validate reaction conditions (e.g., solvent, catalyst loading) using Design of Experiments (DoE) to account for variable interactions .
  • Data Validation : Cross-reference spectral data with databases like NIST Chemistry WebBook to ensure accuracy .
  • Safety Protocols : Handle iodination reagents (e.g., NIS, I₂) in fume hoods with appropriate PPE due to toxicity risks .

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